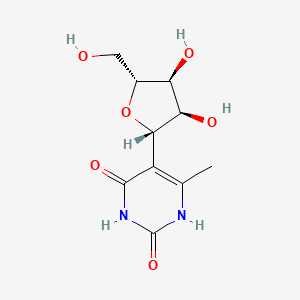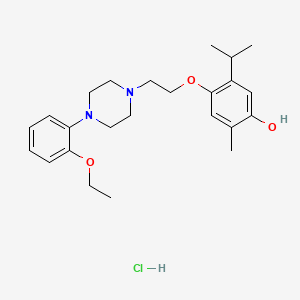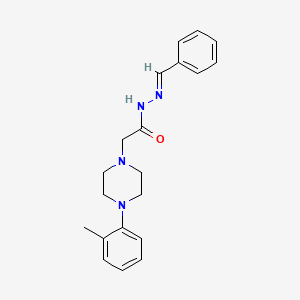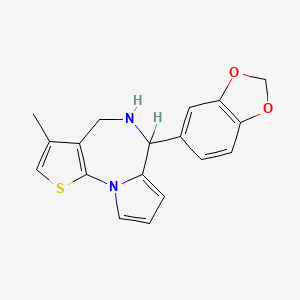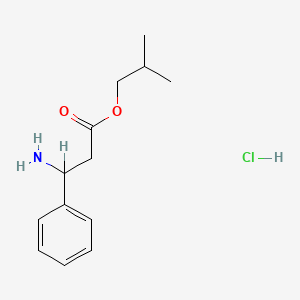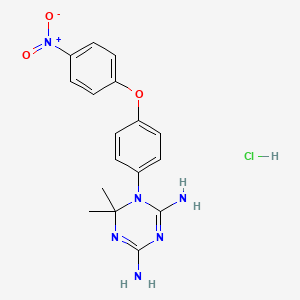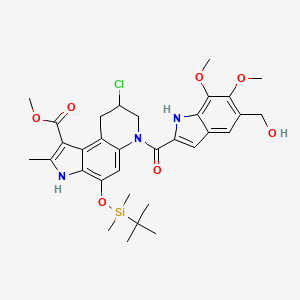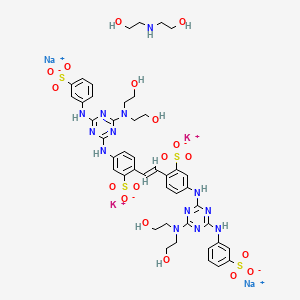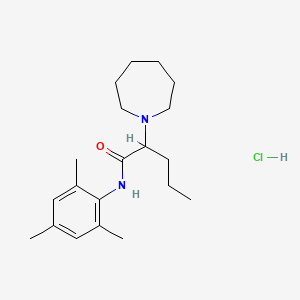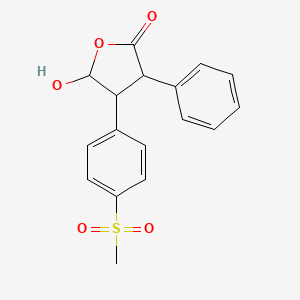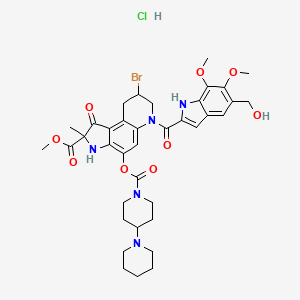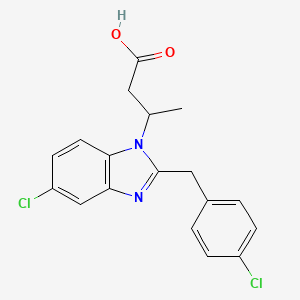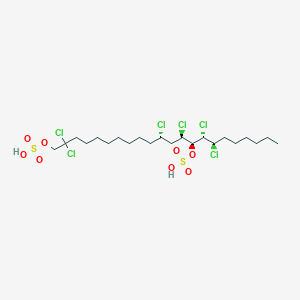
1-(Bis(4-fluorophenyl)methyl)-4-(2,3,4-trimethoxycinnamyl)piperazine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Bis(4-fluorophenyl)methyl)-4-(2,3,4-trimethoxycinnamyl)piperazine dihydrochloride is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with bis(4-fluorophenyl)methyl and 2,3,4-trimethoxycinnamyl groups, making it a subject of study in medicinal chemistry and pharmacology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Bis(4-fluorophenyl)methyl)-4-(2,3,4-trimethoxycinnamyl)piperazine dihydrochloride typically involves multiple steps, starting with the preparation of the piperazine ring and subsequent substitution reactions. The key steps include:
Formation of the Piperazine Ring: This can be achieved through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.
Substitution with Bis(4-fluorophenyl)methyl Group: This step involves the reaction of the piperazine ring with 4-fluorobenzyl chloride in the presence of a base such as sodium hydride.
Attachment of the 2,3,4-Trimethoxycinnamyl Group: This is typically done via a nucleophilic substitution reaction using 2,3,4-trimethoxycinnamyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
1-(Bis(4-fluorophenyl)methyl)-4-(2,3,4-trimethoxycinnamyl)piperazine dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon, resulting in the reduction of double bonds or other reducible groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the aromatic rings, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogens (e.g., chlorine, bromine) or alkylating agents (e.g., methyl iodide).
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Reduced aromatic rings, saturated piperazine derivatives.
Substitution: Halogenated or alkylated derivatives.
科学的研究の応用
1-(Bis(4-fluorophenyl)methyl)-4-(2,3,4-trimethoxycinnamyl)piperazine dihydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its pharmacological properties, including potential use as a therapeutic agent for various diseases.
Industry: Utilized in the development of new materials with specific chemical properties.
作用機序
The mechanism of action of 1-(Bis(4-fluorophenyl)methyl)-4-(2,3,4-trimethoxycinnamyl)piperazine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
1-(Bis(4-fluorophenyl)methyl)piperazine: Lacks the 2,3,4-trimethoxycinnamyl group, making it less complex.
4-(2,3,4-Trimethoxycinnamyl)piperazine: Does not have the bis(4-fluorophenyl)methyl group, resulting in different chemical properties.
Uniqueness
1-(Bis(4-fluorophenyl)methyl)-4-(2,3,4-trimethoxycinnamyl)piperazine dihydrochloride is unique due to the presence of both bis(4-fluorophenyl)methyl and 2,3,4-trimethoxycinnamyl groups, which confer distinct chemical and biological properties. This dual substitution pattern allows for a broader range of interactions and applications compared to similar compounds.
特性
CAS番号 |
104690-85-9 |
|---|---|
分子式 |
C29H34Cl2F2N2O3 |
分子量 |
567.5 g/mol |
IUPAC名 |
1-[bis(4-fluorophenyl)methyl]-4-[(E)-3-(2,3,4-trimethoxyphenyl)prop-2-enyl]piperazine;dihydrochloride |
InChI |
InChI=1S/C29H32F2N2O3.2ClH/c1-34-26-15-10-23(28(35-2)29(26)36-3)5-4-16-32-17-19-33(20-18-32)27(21-6-11-24(30)12-7-21)22-8-13-25(31)14-9-22;;/h4-15,27H,16-20H2,1-3H3;2*1H/b5-4+;; |
InChIキー |
YFAXBPFVXLCKEI-SFKRKKMESA-N |
異性体SMILES |
COC1=C(C(=C(C=C1)/C=C/CN2CCN(CC2)C(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F)OC)OC.Cl.Cl |
正規SMILES |
COC1=C(C(=C(C=C1)C=CCN2CCN(CC2)C(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F)OC)OC.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


